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molecular formula C14H15NO3S B180582 2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one CAS No. 133886-43-8

2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one

Cat. No. B180582
M. Wt: 277.34 g/mol
InChI Key: ZBHRQYUKMBPPAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06806389B1

Procedure details

To a suspension of the catalyst A precursor resin, shown above {24 mg, 0.025 mmol[Co2(CO)m]} in anhydrous THF(5 cm3) was added N-(2-propenyl)-N-(2-propynyl)-4-methylphenylsulfonamide (125 mg, 0.5 mmol) and the resulting mixture was heated to 65° C. under an atmosphere of CO (50 mbar). After 48 h the mixture was filtered, the resin was washed with THF (2×1 cm3) and the combined filtrates were concentrated in vacuo. 1H-NMR spectroscopy of the pale yellow residue indicated a 1:1 mixture of starting material and product and no by-products. Purification by flash chromatography (SiO2, 20% EtOAc/hexane) gave the title compound (46 mg, 0.167 mmol, 33%) as a white solid; mp 147-149° C.; vmax(CH2Cl2)/cm−1 3058, 1716, 1651, 1350, 1164, 1094, 673; δH (360 MHz)(CDCl3) 1.96-2.02 (1 H, m), 2.32 (3 H, s, CH3), 2.48-2.58 (2 H, m), 3.01-3.36 (1 H, m), 3.93-3.98 (2 H, m), 4.27 (1 H, d, J 16.5), 5.92 (1 H, s, C═CH), 7.28 (2 H, d, J 8, Ar-H), 7.66 (2 H, d, J 8, Ar-H); δC{1H} (90 MHz)(CDCl3) 21.6 (CH3), 39.8 (CH2), 44.0 (CH), 47.7 (CH2), 52.5 (CH2), 126.2 (CH), 127.5 (CH), 130.1 (CH), 133.7 (C), 144.2 (C), 178.6 (C), 207.2 (C═O).
[Compound]
Name
mmol[Co2(CO)m]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
125 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
catalyst A
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
33%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]([CH2:15][C:16]#[CH:17])[S:5]([C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=1)(=[O:7])=[O:6])[CH:2]=[CH2:3].C1C[O:21][CH2:20]C1>>[CH3:14][C:11]1[CH:10]=[CH:9][C:8]([S:5]([N:4]2[CH2:1][CH:2]3[CH2:3][C:20](=[O:21])[CH:17]=[C:16]3[CH2:15]2)(=[O:7])=[O:6])=[CH:13][CH:12]=1

Inputs

Step One
Name
mmol[Co2(CO)m]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
125 mg
Type
reactant
Smiles
C(C=C)N(S(=O)(=O)C1=CC=C(C=C1)C)CC#C
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
catalyst A
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 48 h the mixture was filtered
Duration
48 h
WASH
Type
WASH
Details
the resin was washed with THF (2×1 cm3)
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates were concentrated in vacuo
ADDITION
Type
ADDITION
Details
a 1:1 mixture of starting material and product
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (SiO2, 20% EtOAc/hexane)

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N1CC=2C(C1)CC(C2)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.167 mmol
AMOUNT: MASS 46 mg
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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